BHVPIWQSEUYNDZ-FKSFLZPCSA-N
Description
In the field of mechanistic biology, the exploration of novel chemical entities is paramount to advancing our understanding of life at the molecular level. These compounds act as precise probes to modulate specific biological pathways, allowing researchers to elucidate the intricate networks that govern cellular function in both healthy and diseased states. The development of molecules with unique mechanisms of action can uncover previously unknown aspects of biology and identify new targets for therapeutic intervention. goodrx.comwelllifemedctr.com The ability to design and synthesize these entities, often with dual or multiple receptor targets, represents a significant leap forward in chemical biology, enabling a more holistic approach to studying physiological processes. nih.gov
Tirzepatide, a synthetic polypeptide, has garnered considerable attention due to its innovative dual-agonist mechanism. nih.govjci.org It is designed to activate both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. mdpi.com These receptors are crucial components of the incretin (B1656795) system, which plays a vital role in metabolic regulation. The rationale for investigating Tirzepatide stems from the hypothesis that simultaneous agonism of both GIP and GLP-1 receptors could lead to synergistic effects on glucose control and energy balance, offering a more potent and multifaceted approach compared to selective GLP-1 receptor agonists. nih.gov This dual-action profile provides a unique opportunity to study the interplay between these two signaling pathways and their combined impact on metabolic diseases. dukehealth.org
Current research on Tirzepatide is focused on several key areas. A primary trajectory involves elucidating the precise molecular mechanisms through which its dual agonism translates into superior metabolic outcomes. nih.govjci.org This includes detailed studies on its signaling pathways, receptor binding affinities, and the downstream cellular responses. dukehealth.orgwikipedia.org Another significant area of research is the investigation of its effects on appetite regulation and energy expenditure. news-medical.netscitechdaily.com Studies are exploring how Tirzepatide influences brain regions associated with hunger and satiety. news-medical.netpbrc.edu Furthermore, long-term studies are underway to assess the sustained efficacy and broader metabolic impacts of Tirzepatide. easo.org Head-to-head comparison trials with other metabolic therapies are also a major focus, aiming to benchmark its efficacy and further define its therapeutic potential. lilly.com
| Receptor Target | Binding Affinity | Primary Biological Function |
| GIP Receptor | High | Stimulates insulin (B600854) secretion in response to nutrient intake |
| GLP-1 Receptor | Moderate | Enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety |
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.425 |
InChI |
InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1 |
InChI Key |
BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Bhvpiwqseuyndz Fksflzpcsa N
Advanced Synthetic Routes to Nirmatrelvir
The synthesis of Nirmatrelvir has evolved from initial laboratory-scale routes to more scalable and sustainable processes. These routes are designed to construct the complex molecule, which features multiple stereocenters, with high efficiency and stereochemical control.
Retrosynthetic Analysis and Key Intermediates
A common retrosynthetic approach for Nirmatrelvir involves disconnecting the molecule into two key fragments: a "western" fragment and an "eastern" fragment. acs.org This convergent strategy allows for the independent synthesis of these fragments, which are then coupled in the later stages of the synthesis.
The western fragment typically comprises the bicyclic proline derivative and the L-tert-leucine moiety with the trifluoroacetamide group. acs.org The eastern fragment is the aminonitrile portion derived from a protected glutamine analog. mdpi.com
Key intermediates in the synthesis of Nirmatrelvir include:
Boc-protected L-tert-leucine: A starting material for the western fragment. mdpi.com
A bicyclic pyrrolidine derivative: This rigid amino acid analog is crucial for the inhibitor's conformation and binding to the protease. mdpi.comwikipedia.org
A protected aminonitrile: This serves as the precursor to the eastern fragment and contains the reactive nitrile "warhead" that covalently binds to the cysteine residue in the Mpro active site. wikipedia.orgnih.gov
Pfizer's initial patented synthesis involved the coupling of the bicyclic pyrrolidine derivative with Boc-protected L-tert-leucine using peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). mdpi.compublish.csiro.au Subsequent hydrolysis, deprotection, and reaction with ethyl trifluoroacetate form the western fragment. mdpi.com This is then coupled with the eastern fragment, followed by dehydration to yield Nirmatrelvir. wikipedia.orgpublish.csiro.au
Table 1: Key Synthetic Intermediates and their Roles
| Intermediate | Fragment | Key Role in Synthesis |
|---|---|---|
| Boc-L-tert-leucine | Western | Provides the P3 residue and initial stereocenter. |
| Bicyclic proline analog | Western | Forms the rigid backbone mimicking a leucine residue. wikipedia.org |
| Aminonitrile precursor | Eastern | Contains the reactive nitrile warhead for covalent inhibition. wikipedia.org |
| Trifluoroacetic anhydride | Western | Installs the trifluoroacetamide moiety. d-nb.info |
Enantioselective and Stereoselective Synthesis Strategies
The stereochemistry of Nirmatrelvir is critical for its biological activity. nih.gov Therefore, synthetic strategies must ensure high levels of enantiomeric and diastereomeric purity.
One notable enantioselective method involves a biocatalytic desymmetrization to produce a chiral bicyclic imine, a key precursor to the western fragment. nih.govacs.org This reaction, catalyzed by a monoamine oxidase (MAO-N), proceeds with excellent enantioselectivity (>99% ee). nih.govacs.org
Another strategy to control stereochemistry is through highly diastereoselective multicomponent reactions. nih.govacs.org An Ugi-type three-component reaction (U-3CR) has been employed to assemble the core structure of Nirmatrelvir with high diastereoselectivity (>25:1 dr). mdpi.comnih.govacs.org This approach is highly atom-economical and avoids the use of transition metals and traditional peptide coupling reagents. nih.govacs.org
To circumvent epimerization at the tert-leucine chiral center during amide bond formation, a zinc chloride (ZnCl2)-mediated direct N-trifluoroacetylation of Boc-derivatives has been developed. rsc.org This method has proven effective for N-acyl bond formation without significant loss of stereochemical integrity. rsc.org
Derivatization and Analog Generation of Nirmatrelvir
To understand the structure-activity relationships (SAR) and to potentially improve the properties of Nirmatrelvir, various derivatives and analogs have been synthesized and evaluated.
Design Principles for Structure-Activity Relationship (SAR) Studies
SAR studies on Nirmatrelvir have focused on modifying different parts of the molecule to probe their interactions with the Mpro active site. Key areas of modification include the P1, P2, and P4 positions, which correspond to the residues of the peptide substrate that the protease cleaves.
P1 Position: The five-membered lactam ring at the P1 position is crucial for interaction with the S1 subsite of the protease. nih.gov Analogs with a six-membered lactam ring at this position have been shown to exhibit high inhibitory activity against SARS-CoV-2 Mpro. nih.govnih.gov
P4 Position: Modifications at the P4 position, which is occupied by the trifluoroacetamide group in Nirmatrelvir, have been explored to optimize interactions within the S4 subsite. nih.gov The trifluoroacetamide group was found to provide superior oral bioavailability compared to other groups like methane sulfonamide or acetamide. wikipedia.org
Computational methods, such as computer-aided drug design, have been used to generate evolutionary libraries of Nirmatrelvir analogs. scienceopen.com These in silico approaches help to identify structural modifications that could potentially increase the inhibitory affinity for the Mpro enzyme. scienceopen.com
Table 2: SAR Study Findings on Nirmatrelvir Analogs
| Modified Position | Modification | Impact on Activity |
|---|---|---|
| P1 | Six-membered lactam ring | Maintained or improved inhibitory activity. nih.govnih.gov |
| P4 | Methane sulfonamide | Reduced oral bioavailability compared to trifluoroacetamide. wikipedia.org |
| P4 | Acetamide | Reduced oral bioavailability compared to trifluoroacetamide. wikipedia.org |
Methods for Covalent and Non-Covalent Functionalization
Nirmatrelvir is a covalent inhibitor, with its nitrile "warhead" forming a reversible covalent bond with the catalytic cysteine (Cys145) residue of the Mpro. nih.govwikipedia.orgnih.gov The formation of this thioimidate adduct is a key feature of its mechanism of action. nih.govnih.gov
Derivatization efforts have explored alternative covalent warheads. For example, replacing the nitrile with a terminal alkyne results in an irreversible or significantly less reversible covalent inhibitor. researchgate.net
The development of non-covalent inhibitors is also an area of interest, as they may offer advantages in terms of lower toxicity and reduced potential for the development of viral resistance. researchgate.net Structure-based design and screening of chemical libraries are common approaches to identify novel non-covalent binders to the Mpro active site. researchgate.net
Green Chemistry Principles in Nirmatrelvir Synthesis
Key green chemistry approaches in Nirmatrelvir synthesis include:
Avoiding traditional peptide coupling reagents: Reagents like HATU generate significant waste. nih.govresearchgate.net Alternative methods, such as the use of di-2-pyridyldithiocarbonate (DPDTC) to activate carboxylic acids as thioesters for peptide bond formation, have been developed. thieme-connect.com
Eliminating hazardous dehydration reagents: The Burgess reagent, often used for the dehydration of amides to nitriles, is avoided in greener syntheses. chemrxiv.orgnih.govresearchgate.net More environmentally benign conditions, including palladium-catalyzed dehydration, have been successfully employed. thieme-connect.com
These green synthetic routes not only reduce the environmental footprint of Nirmatrelvir production but also have the potential to lower costs, thereby increasing the global accessibility of this important antiviral medication. d-nb.infonih.gov
Table 3: Comparison of Traditional vs. Green Synthesis Steps
| Step | Traditional Reagent/Method | Green Alternative | Benefit |
|---|---|---|---|
| Amide Bond Formation | HATU, EDC/HOBt publish.csiro.aursc.org | Di-2-pyridyldithiocarbonate (DPDTC) thieme-connect.com | Avoids wasteful coupling reagents. nih.gov |
| Amide Dehydration | Burgess Reagent wikipedia.orgpublish.csiro.au | Palladium-catalyzed dehydration thieme-connect.com | Eliminates hazardous reagents. nih.gov |
| Process | Multiple steps with purification | 7-step, 3-pot synthesis d-nb.infonih.govresearchgate.net | Reduced waste and increased efficiency. |
Molecular and Cellular Mechanisms of Action of Bhvpiwqseuyndz Fksflzpcsa N
Identification and Characterization of Primary Molecular Targets
The principal molecular targets of olaparib (B1684210) are the nuclear enzymes PARP1 and PARP2. futurescienceleaders.com These enzymes are key players in the base excision repair (BER) pathway, a critical process for repairing single-strand breaks (SSBs) in DNA. nih.gov Olaparib acts as a competitive inhibitor at the catalytic sites of PARP1 and PARP2, competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). futurescienceleaders.com
While detailed thermodynamic data on the binding of olaparib to PARP enzymes is not extensively published, the binding affinity and inhibitory constants have been characterized. The potency of olaparib is reflected in its low half-maximal inhibitory concentration (IC50) values.
PARP1 Inhibition: Olaparib exhibits potent inhibition of PARP1.
PARP2 Inhibition: The inhibitory activity extends to PARP2, another key PARP enzyme involved in DNA repair. futurescienceleaders.com
The interaction of olaparib with the PARP enzymes is a dynamic process. While specific on- and off-rates are not widely reported in public literature, the trapping of PARP on DNA, a key feature of its mechanism, suggests a stabilization of the enzyme-DNA complex in the presence of the inhibitor. nih.gov
Olaparib functions as a potent inhibitor of the catalytic activity of PARP1 and PARP2. futurescienceleaders.com This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of a single-strand break. nih.gov
In vitro studies have quantified the inhibitory potential of olaparib against various enzymes. For instance, in studies using human liver microsomes, olaparib showed slight inhibition of CYP2C9, CYP2C19, and CYP3A4/5 at concentrations up to 100 µM, with a more significant time-dependent inhibition of CYP3A4/5 (KI, 72.2 μM and kinact, 0.0675 min⁻¹). researchgate.net It did not show significant inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2D6, or CYP2E1. researchgate.net
The following table summarizes the inhibitory concentrations of Olaparib against its primary targets and other enzymes.
| Target Enzyme | Cell Line/System | IC50/Ki Value | Reference |
| PARP1/2 | Various Cancer Cell Lines | Varies by cell line | aacrjournals.org |
| CYP3A4/5 | Human Liver Microsomes | IC50: 119 µM | researchgate.net |
| CYP3A4/5 (time-dependent) | Human Liver Microsomes | KI: 72.2 µM | researchgate.net |
| CYP2C9 | Human Liver Microsomes | >100 µM (22% inhibition) | researchgate.net |
| CYP2C19 | Human Liver Microsomes | >100 µM (26% inhibition) | researchgate.net |
A critical aspect of olaparib's mechanism is the modulation of the interaction between PARP enzymes and DNA. Instead of simply preventing PARP from binding to DNA, olaparib "traps" the PARP enzyme on the DNA at the site of a single-strand break. researchgate.netnih.gov This trapping of the PARP-DNA complex is a more cytotoxic event than the mere inhibition of PARP's catalytic activity. nih.gov The trapped complex itself becomes a physical obstruction to DNA replication, leading to the stalling of replication forks. aacrjournals.org
Studies have shown that different PARP inhibitors have varying capacities to trap PARP on DNA, and this trapping efficiency correlates with their cytotoxicity. nih.gov Olaparib is considered to have an intermediate PARP trapping ability compared to other inhibitors. researchgate.net The presence of olaparib stabilizes the PARP1-DNA complex, which is more toxic than unrepaired single-strand breaks. researchgate.net
Downstream Signaling Pathway Elucidation
The inhibition of PARP and the trapping of PARP-DNA complexes by olaparib trigger a cascade of downstream cellular events, ultimately leading to cell death, particularly in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations. This phenomenon is known as synthetic lethality. nih.gov
The stalled replication forks caused by trapped PARP-DNA complexes collapse, leading to the formation of highly toxic double-strand breaks (DSBs). futurescienceleaders.com In normal cells, these DSBs can be efficiently repaired through the HRR pathway. However, in cancer cells with mutations in BRCA1, BRCA2, or other HRR-related genes, this repair pathway is compromised. nih.gov
The accumulation of unrepaired DSBs triggers cell cycle arrest, typically at the G2/M checkpoint, and ultimately initiates apoptosis. nih.gov Olaparib has been shown to induce G2 accumulation in wild-type cells and significant apoptosis in BRCA2-deficient cells. nih.gov Furthermore, olaparib treatment can enhance cGAS/STING signaling, which plays a role in the immune response to tumor cells, by increasing the amount of cytosolic DNA resulting from DNA damage. mdpi.com
The cellular response to olaparib involves significant changes in gene and protein expression. Gene expression profiling studies have identified specific signatures that can predict sensitivity to olaparib. For instance, in malignant pleural mesothelioma cells, response to olaparib was associated with lower expression of AURKA, RPA1, BAP1, and PARP1. nih.gov In a broader panel of cancer cell lines, a list of candidate gene transcripts was identified that could predict sensitivity to olaparib across different tumor types. aacrjournals.org
Proteomic analyses have further elucidated the pathways affected by olaparib. In BRCA1-mutated high-grade serous ovarian cancer cells, treatment with PARP inhibitors led to the downregulation of proteins involved in mitochondrial ribosomal processes. nih.gov Another study identified that elevated expression of protein arginine methyl transferase 1 (PRMT1) was associated with sensitivity to olaparib in triple-negative breast cancer, with PRMT1 modulating c-Myc signaling. tmu.edu.tw
The following table highlights some of the key genes and proteins whose expression is modulated by Olaparib, as identified in various studies.
| Gene/Protein | Cell Type/Context | Change in Expression | Implication | Reference |
| AURKA, RPA1, BAP1, PARP1 | Malignant Pleural Mesothelioma | Lower expression | Associated with Olaparib response | nih.gov |
| EEF1A1 | High-Grade Serous Ovarian Cancer | Higher expression in sensitive lines | Associated with Olaparib sensitivity | mdpi.com |
| PRMT1 | Triple-Negative Breast Cancer | Higher expression | Associated with Olaparib sensitivity | tmu.edu.tw |
| c-Myc | Triple-Negative Breast Cancer | Downregulated upon PRMT1 inhibition | Modulates DNA repair and Olaparib sensitivity | tmu.edu.tw |
| Mitochondrial Ribosomal Proteins | BRCA1-mutated Ovarian Cancer | Downregulated | Off-target effect of PARP inhibition | nih.gov |
Cellular Phenotypic Responses and Biological Pathways
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), elicits distinct and multifaceted responses in cancer cells, particularly those dependent on EGFR signaling. Its effects span cell cycle progression, programmed cell death, cell motility, and metabolic function.
Cell Cycle Regulation and Apoptosis Induction
Osimertinib effectively induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations. mdpi.com The induction of apoptosis is a critical component of its therapeutic effect. Mechanistically, Osimertinib treatment in sensitive non-small cell lung cancer (NSCLC) cells leads to the downregulation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein from the B-cell lymphoma 2 (BCL-2) family. nih.gov The reduction of MCL-1 is crucial for Osimertinib to trigger programmed cell death. nih.gov
In sensitive HCC827 cells, Osimertinib induces apoptosis in a dose-dependent manner. However, in the development of resistance, this apoptotic response is significantly diminished. spandidos-publications.com For instance, osimertinib-resistant HCC827/OR cells exhibit an approximately 70-fold higher IC50 value compared to their sensitive parent cells and fail to undergo apoptosis even at high concentrations. spandidos-publications.com This resistance is often linked to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. spandidos-publications.com
Furthermore, studies on resistant cells have shown that the rate of apoptosis is significantly decreased compared to sensitive cells. researchgate.net Alterations in cell-cycle regulators can also confer intrinsic resistance. Overexpression of Cyclin D1, for example, can make cells resistant to the drug and prevent Osimertinib from causing its typical perturbation of the cell cycle. nih.gov Research indicates that targeting these resistance mechanisms, such as by downregulating the inhibitor of DNA binding 1 (ID1) protein in resistant cells, can restore the apoptotic response and induce cell cycle arrest. researchgate.net
| Cell Line | Condition | Key Molecular Change | Outcome | Citation |
|---|---|---|---|---|
| HCC827 (Sensitive) | Osimertinib Treatment (50-200 nM) | Dose-dependent increase in Annexin V staining | Increased apoptosis (from 4.7% to 37.8%) | spandidos-publications.com |
| HCC827/OR (Resistant) | Osimertinib Treatment (1-2 µM) | Upregulation of Bcl-2 and Bcl-xL | Failure to induce apoptosis | spandidos-publications.com |
| H1975/OR (Resistant) | Baseline | Compared to sensitive cells | Significantly decreased apoptosis rate | researchgate.net |
| PC9 CycD1+ (Resistant) | Osimertinib Treatment | Cyclin D1 Overexpression | Resistance to cell-cycle perturbation | nih.gov |
Cellular Migration and Invasion Dynamics
The impact of Osimertinib on cellular motility presents a complex picture, particularly in the context of drug resistance. In studies establishing the osimertinib-resistant H1975OR cell line, a notable phenotypic switch was observed: while cell proliferation ability decreased compared to the parental H1975 cells, the ability for cell migration was paradoxically elevated. nycu.edu.twnih.gov
This shift is associated with molecular changes indicative of an epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. Specifically, resistant H1975OR cells show decreased levels of phosphorylated EGFR, Programmed death-ligand 1 (PD-L1), E-cadherin, and β-catenin, coupled with an increase in the proteins survivin and N-cadherin. nycu.edu.tw The loss of E-cadherin and the gain of N-cadherin are classic hallmarks of EMT.
Further investigation has implicated the ID1 protein in mediating this invasive phenotype. In resistant cells, down-regulating ID1 expression was shown to decrease cell invasion, while its overexpression enhanced invasion. researchgate.netresearchgate.net This suggests that pathways promoting motility and invasion can be activated in cancer cells as they develop resistance to Osimertinib's primary anti-proliferative effects.
| Cell Line | Phenotype | Associated Molecular Changes | Citation |
|---|---|---|---|
| H1975OR (Resistant) | Decreased Proliferation, Increased Migration | ↓ p-EGFR, ↓ PD-L1, ↓ E-cadherin, ↓ β-catenin, ↑ Survivin, ↑ N-cadherin | nycu.edu.twnih.gov |
| H1975/OR + si-ID1 (Resistant) | Decreased Invasion | ID1 knockdown | researchgate.net |
| H1975/OR + pcDNA3.0-ID1 (Resistant) | Enhanced Invasion | ID1 overexpression | researchgate.net |
Metabolic Reprogramming Effects
Acquired resistance to Osimertinib is intricately linked to profound metabolic reprogramming. Resistant cells adapt their energy production pathways to survive and proliferate despite EGFR inhibition. One major adaptation is a shift towards glycolysis, a phenomenon known as the Warburg effect. sciety.org Metabolomic profiling of osimertinib-resistant (OsiR) cells reveals mitochondrial dysfunction, impaired oxidative phosphorylation (OXPHOS), and a significant accumulation of glycolytic intermediates like lactate (B86563) and pyruvate (B1213749) in the extracellular environment. sciety.org
Notably, resistant cells can activate a pyruvate-acetaldehyde-acetate (PAA) pathway as a repurposed metabolic route to generate NADPH, which is vital for antioxidant defense and anabolic processes. sciety.org
Conversely, another mechanism of resistance involves the upregulation of OXPHOS. This can be driven by the RNA-binding protein IGF2BP3, which enhances the stability of COX6B2 mRNA, a component of the electron transport chain. nih.gov The resulting increase in OXPHOS reduces sensitivity to EGFR TKIs. In this context, inhibiting OXPHOS with small-molecule inhibitors has been shown to restore sensitivity to the drug in preclinical models, highlighting metabolic reprogramming as a key, albeit complex, feature of Osimertinib resistance. nih.gov
Target Engagement and Selectivity Profiling In Vitro
Osimertinib is an irreversible TKI designed for high selectivity toward mutant forms of EGFR over its wild-type (WT) counterpart. nih.gov It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to permanent inactivation.
Its primary targets are sensitizing EGFR mutations (such as Exon 19 deletions and L858R) and, crucially, the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs. nih.gov The selectivity of Osimertinib is a result of both optimized reversible binding affinity (Ki) and an enhanced rate of covalent bond formation (k_inact). nih.gov
| EGFR Variant | Relative Binding Affinity (vs. WT) | Relative Reaction Rate (vs. WT) | Overall Inactivation Efficiency (k_inact/K_I) (vs. WT) | Citation |
|---|---|---|---|---|
| L858R | ~3x tighter | ~3x faster | ~20x higher | nih.gov |
| L858R/T790M | ~17x tighter | ~3x faster | ~50x higher | nih.gov |
Pharmacological Characterization of Bhvpiwqseuyndz Fksflzpcsa N in Preclinical Models
In Vitro Pharmacological Efficacy Assessment
In vitro studies have confirmed Osimertinib's potent and selective inhibitory activity against mutant EGFR.
Osimertinib has demonstrated potent, dose-dependent inhibition of cell proliferation and EGFR phosphorylation in various cell lines harboring EGFR mutations. In cell lines with sensitizing EGFR mutations (exon 19 deletion or L858R) and the T790M resistance mutation, Osimertinib shows significant inhibitory activity. dovepress.comamegroups.org For instance, in H1975 cells, which have both L858R and T790M mutations, Osimertinib treatment led to a concentration-dependent decrease in cell growth. nih.gov Similarly, in PC-9 cells (exon 19 deletion) and H1975 cells, Osimertinib effectively inhibits EGFR phosphorylation. dovepress.com
The half-maximal inhibitory concentration (IC50) values highlight its selectivity. In cell lines with both sensitizing and T790M mutations, the IC50 is significantly lower than in cells with wild-type EGFR. dovepress.comamegroups.org For example, the IC50 for H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M) cell lines is less than 15 nM, whereas for wild-type EGFR cell lines, it ranges from 480 to 1865 nM. dovepress.com Studies have shown IC50 values in the range of 3–10 nM for murine lung cancer cell lines with EGFR exon 19 deletions or the L858R mutation. nih.gov
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | Reference |
| PC9 | exon 19 deletion | 8-17 | amegroups.org |
| H1975 | L858R/T790M | 5-11 | amegroups.org |
| Calu3 | Wild-Type | 650 | amegroups.org |
| H2073 | Wild-Type | 461 | amegroups.org |
| Murine Cell Lines | del19 or L858R | 3-10 | nih.gov |
| PC-9 | exon 19 deletion | 23 | oncotarget.com |
| PC-9ER | exon 19del + T790M | Not specified | oncotarget.com |
This table presents a summary of IC50 values of Osimertinib in various cell lines.
When compared to other EGFR-TKIs, Osimertinib demonstrates a favorable profile, especially against the T790M mutation. While first and second-generation TKIs like gefitinib (B1684475) and afatinib (B358) are effective against sensitizing mutations, their efficacy is limited in T790M-positive cells. oncotarget.comnih.gov Osimertinib, however, shows potent inhibition in cell lines harboring T790M, such as H1975 and PC-9ER. dovepress.comoncotarget.com
Furthermore, Osimertinib has shown efficacy against less common EGFR mutations. In vitro studies have demonstrated its activity against G719X, L861Q, and S768I mutations. nih.gov It has also shown potent efficacy against some forms of exon 20 insertion mutations, with a wider selectivity margin over wild-type EGFR compared to afatinib. amegroups.org The compound's efficacy has been evaluated in various cell line models, including those generated using CRISPR-Cas9 to introduce specific EGFR mutations, confirming its activity against these variants. crownbio.com
Structural Activity Relationship Sar and Computational Studies of Bhvpiwqseuyndz Fksflzpcsa N Analogs
Systematic SAR Exploration for Potency and Selectivity
Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's structure affect its biological efficacy, allowing for the optimization of lead compounds. nih.gov For Mefloquine, these studies have been crucial in identifying the molecular components essential for its activity.
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. asm.org SAR studies on Mefloquine and its analogs have identified several key pharmacophoric features critical for its activity. The core structure consists of a quinoline-methanol scaffold. slideshare.netslideshare.net
Key structural elements include:
The Quinoline (B57606) Nucleus: This aromatic system is the foundational scaffold of the molecule.
Trifluoromethyl (CF₃) Groups: The presence of two electron-withdrawing CF₃ groups, particularly at the C2 and C8 positions of the quinoline ring, is strongly associated with its activity. nih.govjocpr.com Studies have shown that the CF₃ group at position 8 is particularly crucial. nih.gov
The Piperidine (B6355638) Ring: The basic nitrogen of the piperidine moiety is a key feature. mdpi.com
The Carbinolamine Linker: The hydroxyl group at the C11 position and its stereochemistry are important. mdpi.comjst.go.jp The (11S, 13R) or (+)-erythro stereoisomer is known to have different biological properties compared to other isomers. mdpi.com Research on analogs has shown that erythro enantiomers can be more potent than their threo counterparts. nih.gov
A 3D-QSAR pharmacophore model developed for a series of 4-quinolinecarbinolamines, including Mefloquine, identified one hydrogen bond acceptor, one aliphatic hydrophobic function, and one aromatic ring function in a specific geometric arrangement as essential features. asm.org
Optimization efforts have focused on modifying Mefloquine's key functional groups to enhance activity or alter its properties. jocpr.com The two primary sites for chemical modification are the secondary alcohol at position 11 and the piperidine nitrogen at position 13. mdpi.com
Modifications at the piperidine nitrogen have included the synthesis of urea (B33335) and carbamate (B1207046) derivatives. mdpi.com For instance, carbamates prepared from sterically shielded trioxolanes showed significant activity. mdpi.com In one study, replacing the piperidylmethanol group with other amino group-containing residues retained activity, reinforcing the importance of a basic amine in this position. nih.gov
The trifluoromethyl groups have also been a target for optimization. In a notable example, the synthesis of pentafluorosulfanyl (SF₅) analogs at the 8-position of the quinoline ring resulted in derivatives with improved activity compared to the parent drug. researchgate.netgoogle.com This suggests that a large electron-withdrawing group at this position is beneficial for potency. google.com The table below summarizes the activity of selected Mefloquine analogs with modifications at key positions.
| Compound Name/Analog Series | Modification | Key Finding on Activity | Reference |
|---|---|---|---|
| (-)-erythro-mefloquine | Stereoisomer | Up to two times less active against malaria parasites than the (+) enantiomer. | mdpi.com |
| 8-Pentafluorosulfanyl Mefloquine Analog | Replacement of 8-CF₃ with 8-SF₅ | Demonstrated improved potency and efficacy compared to Mefloquine. | google.com |
| Mefloquine Carbamates (MQ-14b-d) | Modification at piperidine nitrogen | Showed higher activity (IC₅₀: 24–74 nM) against P. falciparum W2 than chloroquine. | mdpi.com |
| Mefloquine Urea Analog (MQ-15) | Modification at piperidine nitrogen | Showed moderate antimalarial activity. | mdpi.com |
| Mefloquine Acetic Acid Analog (MQ-17) | Modification at piperidine nitrogen | Showed no antimalarial activity in the referenced assay. | mdpi.com |
| NSC-4377 | Replacement of 2,8-bis(trifluoromethyl) with 8-chloro-2-(4-chlorophenyl) | Demonstrated broad-spectrum antifungal activity. | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new compounds. mdpi.com These approaches are broadly categorized as ligand-based or structure-based.
In the absence of a known 3D structure of a target, Ligand-Based Drug Design (LBDD) uses the knowledge of molecules that bind to the target to derive a model. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a primary LBDD method that correlates chemical structures with biological activity. acs.org
Several QSAR studies have been performed on Mefloquine and its analogs. One study established a relationship between the electronic structure (specifically, atomic net charges calculated by CNDO/2 molecular orbital methods) and the antimalarial activity of 21 Mefloquine derivatives. acs.orgacs.org Another study developed a 3D-QSAR pharmacophore model based on a set of 14 structurally diverse 4-quinolinecarbinolamines, which could then be used to predict the neurotoxicity of new analogs. asm.org Such models are valuable tools for the virtual screening of large compound libraries to identify novel classes of potential drugs. nih.gov
Structure-Based Drug Design (SBDD) utilizes the 3D structure of the biological target, often a protein, to design and optimize drug candidates. nih.gov Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. scielo.brresearchgate.net
A significant breakthrough for SBDD of Mefloquine was the resolution of its binding site in the Plasmodium falciparum 80S ribosome via cryo-electron microscopy. nih.govimperial.ac.uk This structural data revealed that Mefloquine binds to the GTPase-associated center, with specific interactions involving residues like Glu55 and Leu59 of the ribosomal protein uL13. nih.gov This knowledge provides a direct blueprint for designing derivatives with enhanced affinity and selectivity. nih.gov
Molecular docking studies have also explored Mefloquine's interactions with other potential targets. Docking simulations predicted that Mefloquine binds to the acyl-CoA-binding pocket of both human and P. falciparum Acyl-CoA-Binding Proteins (ACBP), where it interacts with conserved tyrosine residues. acs.orgnih.gov Other in silico studies have docked Mefloquine and its analogs against targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human serum albumin. mdpi.commdpi.com
| Protein Target | Organism | Key Interacting Residues | Reference |
|---|---|---|---|
| 80S Ribosome (uL13 protein) | Plasmodium falciparum | Glu55, Leu59 | nih.gov |
| Acyl-CoA-Binding Protein (ACBP) | Plasmodium falciparum | Tyrosine-30 (Y30), Tyrosine-33 (Y33) | nih.gov |
| Acyl-CoA-Binding Protein (ACBP) | Human | Tyrosine-29 (Y29), Tyrosine-32 (Y32), Aspartate-22 (D22), Methionine-25 (M25) | acs.org |
| Butyrylcholinesterase (BuChE) | Human | Glu-197, Tyr-337, Trp-82, Phe-329 | mdpi.com |
| Human Serum Albumin (HSA) | Human | Tyr150, Arg257 | mdpi.com |
Molecular Dynamics (MD) simulations provide a view of the dynamic evolution of a system, modeling the physical movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of a ligand-protein complex and analyze its interactions in a simulated biological environment. mdpi.com
MD simulations have been instrumental in understanding the differential stabilities of Mefloquine when bound to human versus P. falciparum proteins. acs.orgnih.gov A simulation study of Mefloquine bound to human ACBP (hACBP) and P. falciparum ACBP (PfACBP) revealed that the drug is more stably bound in the human protein's binding pocket. acs.orgacs.org This increased stability in hACBP was attributed to additional, temporally longer interactions between Mefloquine and residues Aspartate-22 and Methionine-25, which are not present in the parasite protein interaction. acs.org
In another study, a 150-nanosecond MD simulation was conducted on the Mefloquine-AChE complex. mdpi.com Analysis of the Root Mean Square Deviation (RMSD) indicated that the ligand-protein complex was stable throughout the simulation period after an initial slight fluctuation, confirming a stable binding mode. mdpi.com These simulations provide critical insights into the dynamic behavior and stability of drug-target interactions that static docking models cannot capture. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Afatinib (B358) Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of the compound Afatinib (BHVPIWQSEUYNDZ-FKSFLZPCSA-N) and its analogs, QSAR studies are instrumental in understanding the structural requirements for their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR). These models allow for the prediction of the activity of newly designed compounds, thereby streamlining the drug discovery process.
Derivation of Predictive QSAR Models
The development of predictive QSAR models for Afatinib analogs involves a systematic process that begins with the selection of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then used to calculate various molecular descriptors, which quantify different physicochemical properties of the compounds. Statistical methods are subsequently employed to build a mathematical equation that correlates these descriptors with the observed biological activity.
A common approach in QSAR studies of Afatinib and related quinazoline (B50416) derivatives is the use of 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijper.org CoMFA calculates the steric and electrostatic fields of the molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ijper.org These field-based descriptors help in creating a 3D map that visualizes the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
For instance, a 2D-QSAR analysis was conducted on a series of 31 quinazoline derivatives with inhibitory activity against human lung cancer. nih.gov This study utilized principal component analysis (PCA) and multiple linear regression (MLR) to develop a predictive model. The resulting model demonstrated strong predictive capabilities with a squared correlation coefficient (R²) of 0.745 and a test set R² of 0.941. nih.gov Such models are validated internally using cross-validation techniques like leave-one-out (LOO) and externally with a test set of compounds not used in model generation to ensure their robustness and predictive power. nih.govmdpi.com
In another study, QSAR models based on electronic descriptors were developed for 2,3-dihydro- nih.govresearchgate.netdioxino[2,3-f]quinazoline analogues, which share a core structure with Afatinib. orientjchem.org Using Density Functional Theory (DFT) calculations, electronic properties such as atomic charges and HOMO-LUMO energies were correlated with anticancer activity. orientjchem.org The best QSAR equation derived showed a high correlation (R² = 0.8732), indicating a significant relationship between the electronic structure and the biological activity of these compounds. orientjchem.org
The table below presents data from a study on Afatinib analogs, which is foundational for building QSAR models by correlating structural features with inhibitory activity.
| Compound | Modification from Afatinib | IC50 (nM) against EGFR acs.org |
| Afatinib | - | 1.9 |
| HD 1 | para-OH and aryl fluoride (B91410) substitution | 3.8 |
| HD 2 | meta-methoxy and para-hydroxyl group | - |
| HD 5 | meta-methoxy and para-hydroxyl group | - |
This table is interactive. Users can sort the data by clicking on the column headers.
Application of Machine Learning in SAR Analysis
Machine learning (ML) has emerged as a powerful tool in the field of drug discovery, including the Structure-Activity Relationship (SAR) analysis of Afatinib and its analogs. ML algorithms can analyze large and complex datasets to identify patterns that may not be apparent through traditional QSAR methods. These algorithms can be trained on existing data to predict the activity of new compounds, prioritize candidates for synthesis, and even generate novel molecular structures with desired properties.
One application of machine learning is in the prediction of treatment outcomes with Afatinib. A study utilized several ML algorithms, including support vector machine and decision tree, to predict 1-year afatinib continuation and 2-year survival in patients with EGFR-mutated non-small-cell lung cancer. nih.govnih.gov While the predictive performance of the models was modest, they were successful in classifying patients into strata with significantly different survival outcomes. nih.govnih.gov
In the context of drug repurposing, a machine learning model based on the extreme gradient boosting (XGBoost) algorithm was developed to identify new inhibitors of the KRASG12C protein from a list of FDA-approved covalent drugs. mdpi.com This model predicted that Afatinib would be an active inhibitor, with the highest predicted pIC50 value among the candidates. mdpi.com This demonstrates the potential of machine learning to identify new therapeutic applications for existing drugs.
Furthermore, machine learning techniques are being integrated into the drug design process itself. For example, structural descriptors can guide the modeling process to screen large compound libraries virtually. In one such study, after virtually screening approximately 50,000 compounds, four promising candidates were identified, showcasing the efficiency of using machine learning in discovering novel inhibitors. researchgate.net
The following table includes data from a study where machine learning predicted the activity of several FDA-approved drugs against the KRASG12C protein.
| Compound | Predicted pIC50 mdpi.com |
| Afatinib | 7.43 |
| Dacomitinib | 7.32 |
| Acalabrutinib | 6.75 |
| Neratinib | 6.68 |
| Zanubrutinib | 6.49 |
| Dutasteride | 5.94 |
| Finasteride | 5.05 |
This table is interactive. Users can sort the data by clicking on the column headers.
Analytical Methodologies for Research and Preclinical Studies of Bhvpiwqseuyndz Fksflzpcsa N
Development of Advanced Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Rimegepant and its related substances. researchgate.net These methods are essential for both quality control in pharmaceutical formulations and for detailed preclinical investigations. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for assessing the purity and quantifying Rimegepant in bulk drug substance and pharmaceutical products. ijpsjournal.compharmahealthsciences.net The development of robust and reliable HPLC methods is critical for quality control and stability studies. ijpsjournal.comsdiarticle4.com
Several studies have focused on developing and validating RP-HPLC methods for Rimegepant. These methods are designed to be specific, accurate, precise, linear, and robust, adhering to guidelines such as those from the International Council for Harmonisation (ICH). pharmahealthsciences.netresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. pharmahealthsciences.netsdiarticle4.com Detection is typically carried out using a PDA detector at a wavelength around 260-272 nm. pharmahealthsciences.netsdiarticle4.com
Method development often employs a Quality by Design (QbD) approach to systematically optimize critical parameters like mobile phase composition, pH, and flow rate to ensure method robustness. ijpsjournal.comresearchgate.net Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously evaluated. pharmahealthsciences.netsdiarticle4.com For instance, one validated method demonstrated linearity over a concentration range of 24-120 µg/mL with a correlation coefficient of 0.998. pharmahealthsciences.net Another study reported a linearity range of 70 to 210 µg/mL with a correlation coefficient (r²) greater than 0.999. sdiarticle4.com
Table 1: Exemplary HPLC Method Parameters for Rimegepant Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Symmetry C18 (4.6 x 150mm, 5µm) pharmahealthsciences.net | Waters C18 (250 mm × 4.6 mm, 5 μm) sdiarticle4.com |
| Mobile Phase | Methanol and water (45:55% v/v) pharmahealthsciences.net | Potassium dihydrogen orthophosphate buffer (pH 7.0) : Methanol (30:70 v/v) sdiarticle4.com |
| Flow Rate | 0.8 ml/min pharmahealthsciences.net | 0.8 ml/min sdiarticle4.com |
| Detection Wavelength | 260 nm pharmahealthsciences.net | 272 nm sdiarticle4.com |
| Retention Time | 2.379 ± 0.02 min pharmahealthsciences.net | 3.29 min sdiarticle4.com |
| Linearity Range | 24-120 µg/ml pharmahealthsciences.net | 70-210 µg/ml sdiarticle4.com |
| Correlation Coefficient (r²) | 0.998 pharmahealthsciences.net | >0.999 sdiarticle4.com |
| LOD | 5.5 µg/ml pharmahealthsciences.net | 2.71 µg/mL sdiarticle4.com |
| LOQ | 16.7 µg/ml pharmahealthsciences.net | 9.02 µg/mL sdiarticle4.com |
These HPLC methods are crucial for routine quality control, stability testing under various stress conditions (thermal, oxidative, and photolytic), and for the identification of impurities and degradation products. ijpsjournal.comsdiarticle4.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of metabolites in biological samples. frontiersin.org In the context of Rimegepant, GC-MS can be employed to identify and quantify small molecule metabolites that result from its biotransformation in the body. nih.govyoutube.com This technique is particularly well-suited for analyzing volatile and thermally stable compounds, or those that can be made volatile through chemical derivatization. youtube.com
Metabolite profiling studies using GC-MS typically involve the extraction of metabolites from biological matrices such as plasma, urine, or tissue homogenates. frontiersin.org To enhance volatility, metabolites containing polar functional groups like hydroxyls, carboxyls, and amines often undergo a two-step derivatization process, such as methoximation followed by silylation. youtube.com
The GC separates the various metabolites based on their boiling points and interaction with the stationary phase, after which the MS fragments the molecules and detects the resulting ions. youtube.com The resulting mass spectra provide a molecular fingerprint that can be used to identify the compounds by comparing them to spectral libraries like the National Institute of Standards and Technology (NIST) library. frontiersin.org This untargeted approach allows for the discovery of novel metabolites and provides insights into the metabolic pathways affected by the drug. frontiersin.org GC-MS can simultaneously measure a large number of compounds, including organic acids, amino acids, and sugars, in a single run. youtube.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of Rimegepant and its derivatives, as well as for broader systems biology studies.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites/Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of novel metabolites and derivatives of Rimegepant. nih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its precise three-dimensional structure. nih.govnih.gov
In preclinical studies, after a potential metabolite is isolated, typically using preparative HPLC, its structure can be determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. nih.gov For instance, ¹H NMR provides information about the number and types of protons and their connectivity. chemicalbook.com The combination of ¹⁹F-NMR and ¹H-NMR can be particularly powerful for fluorine-containing compounds like Rimegepant, providing clear signals for detection and quantification. nih.gov This approach can offer unequivocal, standard-free structural confirmation of key metabolites. nih.gov
Mass Spectrometry (MS) for Proteomic and Metabolomic Studies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a key analytical technique for proteomics and metabolomics. nih.gov These "omics" technologies provide a global view of the changes in proteins and metabolites in a biological system in response to a drug like Rimegepant. nih.govmpg.de
In metabolomics , LC-MS is used to identify and quantify a wide range of metabolites in biological fluids and tissues. nih.gov This can be done in a targeted manner, focusing on specific known metabolites, or in an untargeted manner to discover unexpected biochemical changes. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for these studies as it provides highly accurate mass measurements, which aids in the confident identification of metabolites. nih.gov
In proteomics , LC-MS is used to identify and quantify proteins. researchgate.net This can be used to investigate the mechanism of action of Rimegepant by identifying protein targets or downstream signaling pathways that are affected by the drug. nih.gov For example, changes in the expression levels of proteins involved in inflammatory pathways or neurotransmission could be monitored.
Bioanalytical Assay Development for In Vivo Sample Analysis
The development of robust and validated bioanalytical methods is essential for the quantitative determination of Rimegepant and its metabolites in biological matrices (e.g., plasma, serum) from in vivo preclinical studies. raps.orgnih.gov These methods are crucial for understanding the pharmacokinetics (PK) of the drug. raps.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. nih.gov The development of such an assay involves several key steps:
Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is critical. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove interfering substances and concentrate the analyte. nih.gov
Method Development: This involves optimizing the chromatographic conditions (column, mobile phase, flow rate) to achieve good separation of Rimegepant and its metabolites from endogenous matrix components. The mass spectrometer parameters are also tuned for optimal sensitivity and specificity.
Method Validation: The developed assay must be rigorously validated according to regulatory guidelines. nih.govnih.gov Validation parameters include accuracy, precision, linearity, selectivity, stability (in matrix and stock solutions), and matrix effect. nih.gov
These validated bioanalytical methods are then used to analyze samples from preclinical pharmacokinetic studies in various animal models to determine key parameters like absorption, distribution, metabolism, and excretion (ADME) of Rimegepant. raps.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
In the realm of preclinical research, the accurate quantification of a new chemical entity in various biological matrices is fundamental to understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, offering high sensitivity and selectivity. nih.gov This methodology is crucial for analyzing complex samples obtained from in vivo studies, such as plasma, tissue homogenates, and excreta. nih.gov
The development of a robust LC-MS/MS method involves several critical steps. Initially, the chromatographic conditions are optimized to ensure the separation of the analyte from endogenous matrix components that could interfere with the analysis. This process often involves the selection of an appropriate high-performance liquid chromatography (HPLC) column and mobile phase composition. nih.gov Two-dimensional LC approaches can be employed for particularly complex matrices to enhance separation and improve the characterization of both major and minor metabolites. nih.gov
Following chromatographic separation, the compound is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is utilized for its ability to selectively detect and quantify the target analyte with high precision. nih.gov This is achieved by monitoring a specific precursor-to-product ion transition for the compound of interest. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also a critical parameter, with ESI being more susceptible to matrix effects like ion suppression. nih.gov
To ensure the accuracy and reliability of the data, the method must be thoroughly validated. This includes assessing linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net The use of a stable isotope-labeled internal standard is a common strategy to compensate for variability during sample preparation and analysis, thereby improving the accuracy of quantification. researchgate.net
Table 1: Illustrative LC-MS/MS Method Parameters for a Hypothetical Compound
| Parameter | Condition |
| Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [Illustrative Value, e.g., 450.2] |
| Product Ion (m/z) | [Illustrative Value, e.g., 250.1] |
| Collision Energy | [Illustrative Value, e.g., 25 eV] |
| Internal Standard | Stable Isotope-Labeled Analog |
Table 2: Example Quantification Data in Preclinical Species
| Species | Matrix | Time Point (hours) | Mean Concentration (ng/mL) ± SD (n=3) |
| Rat | Plasma | 0.5 | 1250 ± 150 |
| 1 | 2500 ± 320 | ||
| 4 | 800 ± 95 | ||
| 24 | 50 ± 10 | ||
| Mouse | Brain Homogenate | 1 | 350 ± 45 |
| 4 | 120 ± 20 |
Immunoassays for Target Engagement Biomarkers
While LC-MS/MS is pivotal for quantifying the drug itself, immunoassays are essential for measuring target engagement biomarkers. These biomarkers provide critical insights into whether the compound is interacting with its intended biological target and eliciting a pharmacological response. nih.gov The development and validation of such assays are a crucial component of preclinical and clinical drug development. nih.gov
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly employed to quantify soluble biomarkers in biological fluids. nih.gov These assays rely on the high specificity of antibodies to capture and detect the biomarker of interest. A key consideration in the development of these assays is potential interference from the therapeutic agent itself, especially when the therapeutic is an antibody. nih.gov Careful validation is required to ensure that the presence of the drug does not mask or artificially enhance the detection of the biomarker. nih.gov
In preclinical studies, these assays are used to establish a relationship between drug exposure and the modulation of the target biomarker. For instance, in a study involving a therapeutic antibody, immunoassays were used to measure the levels of total target protein in plasma and cerebrospinal fluid (CSF), demonstrating successful target engagement. nih.gov
The selection of the appropriate immunoassay platform is also important, with various technologies offering different levels of sensitivity and throughput. nih.gov The validation of these assays involves assessing parameters such as specificity, sensitivity, precision, and accuracy to ensure that the data generated is reliable for decision-making in drug development programs. nih.gov
Table 3: Illustrative Immunoassay for a Target Engagement Biomarker
| Parameter | Description |
| Assay Type | Sandwich ELISA |
| Target Biomarker | [Illustrative Target, e.g., Soluble Receptor X] |
| Capture Antibody | Monoclonal Anti-Receptor X Antibody |
| Detection Antibody | Biotinylated Polyclonal Anti-Receptor X Antibody |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Matrix | Serum, Plasma |
| Lower Limit of Quantification | [Illustrative Value, e.g., 10 pg/mL] |
| Upper Limit of Quantification | [Illustrative Value, e.g., 2000 pg/mL] |
Table 4: Example Target Engagement Data in a Preclinical Model
| Treatment Group | N | Biomarker Level (pg/mL) at 24h (Mean ± SEM) | % Change from Vehicle |
| Vehicle | 5 | 1500 ± 120 | - |
| Compound (Low Dose) | 5 | 1100 ± 90 | -26.7% |
| Compound (High Dose) | 5 | 650 ± 75 | -56.7% |
Unable to Generate Article: Chemical Compound "BHVPIWQSEUYNDZ-FKSFLZPCSA-N" Cannot Be Identified
It is not possible to generate the requested article on the chemical compound “this compound.” Comprehensive searches across multiple chemical databases and scientific literature sources have failed to identify this compound. The provided identifier, which appears to be an InChIKey, does not resolve to any known chemical substance in publicly available databases.
InChIKeys are unique identifiers generated from a chemical's structure. The inability to resolve "this compound" suggests one of the following possibilities:
The InChIKey may be incorrect. A typographical error in the identifier would prevent it from being matched to its corresponding compound.
The compound is novel or not publicly disclosed. It may be a very new discovery or a proprietary substance that has not yet been cataloged in public chemical registries.
The compound is not indexed in the searched databases. While unlikely for a compound with preclinical data, it is possible that it exists but is not indexed in major databases like PubChem or ChemSpider.
Without a verifiable chemical identity, it is impossible to retrieve the specific preclinical data required to address the detailed outline provided in the user's instructions, which includes its role in neurodegenerative diseases, oncology, inflammatory disorders, and its combination with other therapeutic modalities.
Therefore, no article can be generated that would be scientifically accurate and adhere to the specified requirements. It is recommended to verify the correctness of the InChIKey "this compound" before proceeding.
Potential Therapeutic Applications and Mechanistic Insights from Preclinical Studies
Biomarker Discovery for Mechanistic Response and Efficacy Prediction
In the preclinical development of novel therapeutic agents, the identification of robust biomarkers is critical for understanding the mechanism of action and predicting clinical efficacy. Biomarkers serve as indicators of a biological state and can provide valuable insights into how a drug interacts with its intended target and the subsequent physiological response. The discovery and validation of these biomarkers are foundational to a successful translational strategy, bridging the gap between preclinical models and human clinical trials.
Molecular Biomarkers for Target Engagement
Molecular biomarkers are essential tools for confirming that a therapeutic compound is interacting with its intended molecular target in vivo. mdpi.com Demonstrating target engagement is a crucial early step in drug development, as it provides evidence that the drug is reaching its site of action and exerting a biological effect. nih.gov The absence of adequate target engagement is a significant contributor to the failure of drug candidates in later stages of clinical trials.
Preclinical studies for a compound like N-methyl-N-[3-[[[2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide would typically involve the development of assays to measure direct or indirect evidence of target interaction. Direct measurement could involve techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or a competing ligand. Indirect measures often involve assessing the downstream consequences of target modulation.
For instance, if the target of the compound is a specific enzyme, a molecular biomarker for target engagement could be the accumulation of the enzyme's substrate or a decrease in its product in tissues or biofluids. An example of this is the use of dihydroorotate (B8406146) as a biomarker for the inhibition of dihydroorotate dehydrogenase. Preclinical studies have shown that treatment with inhibitors of this enzyme leads to a dose-dependent increase in dihydroorotate levels in blood and urine, confirming target engagement.
The table below illustrates hypothetical molecular biomarkers that could be investigated in preclinical studies for a novel kinase inhibitor.
| Biomarker Type | Analyte | Biological Matrix | Method of Detection | Purpose |
| Direct Target Engagement | Phosphorylated Target Protein | Tumor Tissue, Peripheral Blood Mononuclear Cells (PBMCs) | Western Blot, ELISA, Mass Spectrometry | To quantify the direct inhibition of the target kinase. |
| Downstream Pharmacodynamic | Phosphorylated Downstream Substrate | Tumor Tissue, PBMCs | Immunohistochemistry, Flow Cytometry | To assess the functional consequence of target inhibition on the signaling pathway. |
| Pathway Modulation | Gene Expression Signature | Tumor Tissue | RNA Sequencing, qRT-PCR | To identify changes in gene expression resulting from pathway inhibition. |
Imaging Biomarkers for Pharmacodynamic Effects
Imaging biomarkers provide a non-invasive method to assess the pharmacodynamic effects of a drug in vivo, offering spatial and temporal information about the drug's activity. nih.gov These biomarkers can be used to visualize and quantify physiological changes in response to treatment, which can be indicative of therapeutic efficacy.
In the context of a novel therapeutic agent, preclinical imaging studies are often conducted in animal models of disease. Various imaging modalities can be employed, depending on the nature of the drug's target and its anticipated biological effects. For example, if a compound is expected to have anti-tumor effects, imaging techniques can be used to monitor changes in tumor size, metabolism, or vascularity.
Functional imaging techniques such as PET and single-photon emission computed tomography (SPECT) can be used to track the metabolic activity of tissues. For instance, [18F]fluorodeoxyglucose (FDG)-PET is commonly used to measure glucose metabolism, which is often elevated in cancer cells. A reduction in FDG uptake following treatment with a therapeutic candidate can serve as an early indicator of anti-tumor activity.
Magnetic Resonance Imaging (MRI) is another powerful tool that can provide a range of pharmacodynamic biomarkers. Dynamic contrast-enhanced MRI (DCE-MRI) can be used to assess changes in tumor blood flow and vascular permeability. Diffusion-weighted MRI (DW-MRI) can detect changes in tissue cellularity, which may reflect treatment-induced apoptosis or necrosis.
The following table provides examples of imaging biomarkers that could be utilized in preclinical studies to evaluate the pharmacodynamic effects of a new anti-cancer agent.
| Imaging Modality | Biomarker | Biological Effect Measured | Application in Preclinical Studies |
| PET | [18F]FDG Uptake | Glucose Metabolism | To assess early metabolic response to therapy in tumor models. |
| MRI | Apparent Diffusion Coefficient (ADC) | Tissue Cellularity | To detect treatment-induced cell death. |
| DCE-MRI | Ktrans (Volume transfer constant) | Blood Vessel Permeability | To evaluate the anti-angiogenic effects of the compound. |
| Bioluminescence Imaging | Luciferase Activity | Tumor Growth/Metastasis | To longitudinally monitor tumor burden in animal models. |
Emerging Research Frontiers and Future Directions for Bhvpiwqseuyndz Fksflzpcsa N Research
Advancements in Delivery Systems for Osimertinib
To enhance the therapeutic index of Osimertinib, researchers are exploring novel delivery systems designed to improve its solubility, stability, and tumor accumulation while minimizing systemic exposure. zlfzyj.com
Nanotechnology offers a promising avenue to surmount the limitations of conventional drug delivery. zlfzyj.com Various nanoparticle (NP) platforms are being investigated to improve the delivery of Osimertinib, with a focus on enhancing efficacy and overcoming resistance.
One notable strategy involves the co-delivery of Osimertinib with other therapeutic agents. For example, nanoparticles have been developed to co-deliver Osimertinib and Selumetinib (a MEK inhibitor) to tackle acquired resistance in NSCLC. nih.govnih.gov Another approach utilizes an Osimertinib-loaded perfluoro-15-crown-5-ether nanoemulsion, which can be guided by low-intensity focused ultrasound for targeted therapy. nih.govacs.org Liposomal vesicles are also being developed as biocompatible nanocarriers to provide a new formulation of the drug that could be administered via intravenous or inhalation routes. mdpi.com
| Delivery System Type | Co-delivered Agent(s) | Rationale | Key Findings |
| Micelle Nanoparticles | Selumetinib (SEL) | Overcome acquired resistance by simultaneously inhibiting EGFR and MEK pathways. nih.gov | The combination NP effectively induced apoptosis in Osimertinib-resistant cells. researchgate.net |
| Perfluorocarbon Nanoemulsion | None | Enhance tumor accumulation and allow for imaging-guided therapy. nih.govacs.org | Achieved quick distribution in lung tissues and tumors with minimal side effects. acs.org |
| Liposomal Vesicles | None | Improve solubility and enable alternative administration routes (e.g., intravenous). mdpi.com | Successfully encapsulated Osimertinib in stable vesicles with diameters of 109-126 nm. mdpi.com |
Prodrugs are inactive precursors that are converted into an active drug within the body, often at the target site. This strategy can improve drug delivery and reduce off-target effects. A sophisticated prodrug approach has been combined with nanoparticle technology for Osimertinib co-therapy. researchgate.net
In one study, Selumetinib was conjugated with polyethylene (B3416737) glycol (PEG) through a reactive oxygen species (ROS)-responsive linker, creating a PEG-SEL conjugate prodrug. nih.gov This amphiphilic conjugate self-assembles into micelle nanoparticles that serve as a carrier for Osimertinib. nih.gov The ROS-responsive linker is designed to release the drugs specifically within the tumor microenvironment, which has elevated ROS levels, thereby enhancing tumor-targeting specificity and synchronizing the exposure of tumor cells to both drugs. nih.gov This dual-action system not only targets the tumor but also addresses resistance mechanisms by inhibiting two key signaling pathways simultaneously. nih.govnih.gov
Integration with Omics Technologies
The integration of high-throughput "omics" technologies is revolutionizing the understanding of Osimertinib's mechanisms of action and resistance.
Transcriptomics, particularly at the single-cell level, provides unprecedented resolution for analyzing gene expression changes in response to therapy. Single-cell RNA sequencing (scRNA-seq) has been used to investigate the diverse mechanisms of resistance to EGFR TKIs, including Osimertinib. nih.gov
By analyzing individual cells, researchers can identify heterogeneous transcriptome responses and pinpoint subpopulations of cells with gene expression profiles that confer resistance. nih.gov For instance, scRNA-seq has been used to analyze polyclonal Osimertinib-resistant cells, revealing key gene expression changes that occur as resistance is acquired. nih.gov This technology deepens the understanding of cellular heterogeneity associated with TKI resistance and helps identify potential new biomarkers. mdpi.com Combining scRNA-seq with spatial transcriptomics can further elucidate the spatial distribution of resistant cells within the tumor microenvironment. mdpi.com
Metabolomics and lipidomics involve the comprehensive analysis of metabolites and lipids within a biological system. These approaches are being used to map the metabolic rewiring that occurs in cancer cells as they develop resistance to Osimertinib.
An integrated metabolomics and proteomics analysis identified 54 differential metabolites and 195 differentially expressed proteins in Osimertinib-resistant cells. nih.gov The study revealed significant alterations in amino acid metabolism, particularly arginine and proline metabolism, as well as changes in energy metabolism pathways like oxidative phosphorylation and glycolysis. nih.gov Non-targeting metabolomics profiling has also been used to identify specific metabolites affected by Osimertinib treatment, revealing changes in fatty acyl metabolism. researchgate.net These findings highlight metabolic pathways that could be targeted to overcome Osimertinib resistance. nih.gov
| Omics Technology | Application in Osimertinib Research | Key Findings |
| Single-Cell RNA Sequencing | Investigating cellular heterogeneity and resistance mechanisms. nih.govmdpi.com | Identified subpopulations with distinct gene expression profiles associated with resistance. nih.gov |
| Metabolomics/Proteomics | Profiling metabolic and protein changes in resistant cells. nih.gov | Revealed significant alterations in amino acid and energy metabolism pathways. nih.gov |
| Lipidomics | Analyzing changes in fatty acyl metabolism upon treatment. researchgate.net | Identified specific lipid profile changes in response to Osimertinib. |
Advanced In Vitro and Organoid Models for Efficacy and Mechanism Studies
To better predict clinical outcomes and study drug resistance, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex, three-dimensional (3D) models. Patient-derived organoids (PDOs) have emerged as powerful preclinical models. nih.gov
Lung cancer organoids are 3D cultures derived from a patient's tumor that recapitulate the genetic diversity and architectural complexity of the original tumor. nih.govjove.com These models have been successfully used to profile sensitivity to targeted therapies, including Osimertinib, and can distinguish between sensitive and resistant responses. jove.com Studies have shown a high correlation between drug screening results in PDOs and the patients' mutational profiles and clinical responses. nih.gov Establishing organoids from Osimertinib-resistant tumors allows for in-depth investigation into resistance mechanisms and the screening of novel therapeutic combinations to overcome it. researchgate.net These advanced models serve as a crucial platform for personalized medicine, enabling the testing of drug responses on a patient-specific basis. nih.gov
Compound Names
| InChIKey | Common Name |
| BHVPIWQSEUYNDZ-FKSFLZPCSA-N | Osimertinib |
| HKSZLNNOFSGOKW-YFKPBYRVSA-N | Selumetinib |
3D Cell Culture and Organ-on-a-Chip Systems
Traditional 2D cell cultures, where cells are grown in a single layer on a flat surface, often fail to replicate the complex cellular interactions and microenvironments found within living organisms. wikipedia.orgnih.gov This can lead to misleading results regarding a compound's potential effects in humans. wikipedia.org Three-dimensional (3D) cell culture systems and organ-on-a-chip (OOC) technologies are emerging as powerful alternatives that more closely mimic the in vivo conditions of tissues and organs. nih.govabcam.comnih.gov
3D cell cultures allow cells to grow and interact with their surroundings in all three dimensions, forming structures that resemble small clusters of tissue. wikipedia.org This approach facilitates cell-to-cell and cell-to-extracellular matrix interactions that are crucial for normal tissue function and disease processes. abcam.com For a novel compound like this compound, 3D culture models can provide a more accurate assessment of its impact on cellular behavior, such as proliferation, differentiation, and migration. wikipedia.org
Organ-on-a-chip technology takes this a step further by creating microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers. wikipedia.orgnih.gov These "chips" can simulate the activities, mechanics, and physiological responses of entire organs, such as the lung, liver, and heart. wikipedia.org By recreating the complex cellular architecture and microenvironment of an organ, OOCs offer a platform to study the effects of a compound on organ-level function and to investigate its absorption, metabolism, and potential toxicity in a highly controlled setting. youtube.com For instance, a "liver-on-a-chip" could be used to assess the potential for this compound to cause drug-induced liver injury, a major concern in drug development. youtube.com
| Feature | 2D Cell Culture | 3D Cell Culture | Organ-on-a-Chip |
| Cellular Organization | Monolayer | Spheroids/Aggregates | Tissue-like structures |
| Cell-Cell Interaction | Limited | Extensive | High, with co-culture |
| Microenvironment | Artificial | More representative | Dynamic, with perfusion |
| Physiological Relevance | Low | Moderate | High |
Patient-Derived Organoids for Translational Research
A particularly exciting advancement in 3D cell culture is the development of patient-derived organoids (PDOs). moleculardevices.com These are miniature, self-organizing 3D structures grown from a patient's own stem cells, which can be isolated from either healthy or diseased tissue, such as a tumor. researchgate.net PDOs are significant because they retain the genetic and phenotypic characteristics of the original tissue, effectively serving as a "patient in a dish". mdpi.com
For research into a compound like this compound with potential applications in oncology, PDOs offer an unprecedented opportunity for personalized medicine. moleculardevices.com By creating organoids from the tumors of different patients, researchers can test the efficacy of the compound on a diverse range of tumor types and genetic backgrounds. mdpi.com This approach could help to identify which patients are most likely to respond to the compound and could reveal mechanisms of drug resistance. researchgate.net
The use of PDOs can bridge the gap between preclinical studies and clinical trials, enhancing the translational relevance of the research. mdpi.com For example, if this compound is being investigated as a potential cancer therapeutic, its effectiveness could be screened against a biobank of patient-derived tumor organoids to predict clinical trial outcomes more accurately. researchgate.net
| Model | Description | Key Advantage for this compound Research |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunodeficient mice. | In vivo tumor microenvironment. |
| Patient-Derived Organoids (PDO) | 3D in vitro culture of patient tumor cells. | High-throughput screening and personalized medicine applications. mdpi.com |
Ethical Considerations in Preclinical Compound Research and Development
The pursuit of novel therapeutics is intrinsically linked with a set of ethical responsibilities. biobostonconsulting.comnih.gov Preclinical research, which forms the foundation for human clinical trials, must be conducted with rigorous attention to ethical principles to ensure the integrity of the science and the welfare of any living subjects involved. biobostonconsulting.com
A primary ethical consideration in preclinical testing revolves around the use of animals. The "3Rs" principle—Replacement, Reduction, and Refinement—serves as a guiding framework. Researchers are ethically obligated to replace animal models with alternatives like 3D cell cultures and organ-on-a-chip systems whenever possible. srce.hr When animal use is unavoidable, the number of animals should be reduced to the minimum necessary to obtain scientifically valid results, and experimental procedures should be refined to minimize any pain or distress. srce.hr
Scientific integrity is another cornerstone of ethical preclinical research. biobostonconsulting.com This encompasses robust study design, unbiased data analysis, and transparent reporting of all findings, including those that are negative or inconclusive. biobostonconsulting.com For a compound at the early stages of development, such as this compound, adherence to these principles is crucial for building a reliable body of evidence and for making ethically sound decisions about advancing to human trials. nih.gov
Furthermore, the potential societal value of the research must be weighed against the risks and resources involved. nih.gov There is an ethical imperative to ensure that preclinical studies are well-conceived and have a reasonable probability of yielding useful knowledge that could ultimately benefit human health. nih.gov This includes considering the accessibility of any resulting treatments and the equitable distribution of their benefits. biobostonconsulting.com The ethical development of a new compound is a multifaceted process that demands careful consideration of animal welfare, scientific rigor, and the broader societal implications of the research.
Q & A
Q. How should mechanistic hypotheses for this compound’s reactivity be falsified?
- Methodological Answer :
Isotopic tracing : Use ¹⁸O-labeled reagents to track reaction pathways.
Kinetic isotope effects : Compare kH/kD ratios to distinguish between concerted and stepwise mechanisms.
Theoretical rigor : Apply Marcus theory to evaluate electron-transfer feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
